molecular formula C6H16NO5PS B12420627 Sulfosate-d9

Sulfosate-d9

Cat. No.: B12420627
M. Wt: 254.29 g/mol
InChI Key: RUCAXVJJQQJZGU-JBHFNCTASA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sulfosate-d9 is a deuterium-labeled derivative of Sulfosate. Deuterium is a stable isotope of hydrogen, and its incorporation into Sulfosate results in this compound. This compound is primarily used in scientific research as a tracer for quantitation during the drug development process due to its stable heavy isotopes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sulfosate-d9 involves the incorporation of deuterium into the Sulfosate molecule. This process typically includes the use of deuterated reagents and solvents to ensure the replacement of hydrogen atoms with deuterium. The reaction conditions are carefully controlled to achieve high purity and yield of the deuterium-labeled compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and maintain the integrity of the deuterium labeling. Quality control measures are implemented to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Sulfosate-d9 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce deuterated amines .

Scientific Research Applications

Sulfosate-d9 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Sulfosate-d9 involves its incorporation into molecules as a deuterium-labeled analog. This labeling allows researchers to track the compound’s behavior in various systems. The molecular targets and pathways involved depend on the specific application, such as studying drug metabolism or tracing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific deuterium labeling, which provides distinct advantages in research applications. The incorporation of deuterium can affect the pharmacokinetic and metabolic profiles of compounds, making this compound a valuable tool in drug development and other scientific studies .

Properties

Molecular Formula

C6H16NO5PS

Molecular Weight

254.29 g/mol

IUPAC Name

2-(phosphonomethylamino)acetate;tris(trideuteriomethyl)sulfanium

InChI

InChI=1S/C3H8NO5P.C3H9S/c5-3(6)1-4-2-10(7,8)9;1-4(2)3/h4H,1-2H2,(H,5,6)(H2,7,8,9);1-3H3/q;+1/p-1/i;1D3,2D3,3D3

InChI Key

RUCAXVJJQQJZGU-JBHFNCTASA-M

Isomeric SMILES

[2H]C([2H])([2H])[S+](C([2H])([2H])[2H])C([2H])([2H])[2H].C(C(=O)[O-])NCP(=O)(O)O

Canonical SMILES

C[S+](C)C.C(C(=O)[O-])NCP(=O)(O)O

Origin of Product

United States

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